gsiA protein
Description
Properties
CAS No. |
147605-09-2 |
|---|---|
Molecular Formula |
C23H28N2O7 |
Synonyms |
gsiA protein |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research Applications
1.1 Mechanism of Action
GsiA protein is primarily involved in the regulation of glutathione uptake and metabolism. Studies have shown that GsiA influences the activity of glutathione synthetase, which is crucial for maintaining cellular redox balance and detoxification processes.
- Key Findings :
1.2 Structural Studies
The structural analysis of GsiA has provided insights into its functional domains and interactions with other proteins. Understanding these interactions can lead to better therapeutic strategies targeting oxidative stress-related diseases.
- Case Study : A systematic analysis of GsiA’s structural properties revealed potential binding sites for small molecule inhibitors, paving the way for drug design aimed at modulating its activity .
Therapeutic Applications
2.1 Cancer Research
GsiA has been implicated in cancer biology due to its role in regulating apoptosis and cell proliferation. Inhibiting GsiA can potentially sensitize cancer cells to chemotherapy by disrupting their oxidative stress management.
- Case Study : Research demonstrated that GsiA inhibition in non-small cell lung cancer (NSCLC) models led to reduced tumor volume and enhanced sensitivity to γ-secretase inhibitors .
2.2 Neurodegenerative Diseases
The modulation of GsiA activity has potential implications for neurodegenerative diseases such as Alzheimer's disease. By influencing glutathione levels, GsiA may affect amyloid precursor protein processing and subsequent amyloid-beta peptide production.
- Key Insights : Studies have indicated that targeting GsiA could alter the cleavage patterns of amyloid precursor protein, potentially reducing the formation of pathogenic amyloid-beta species associated with Alzheimer's .
Table 1: Summary of this compound Functions
| Function | Description | Implications |
|---|---|---|
| Glutathione Uptake | Enhances cellular uptake of glutathione | Improves cellular detoxification |
| Apoptosis Regulation | Modulates apoptotic pathways in cancer cells | Potential target for cancer therapy |
| Interaction with Other Proteins | Influences the activity of various signaling pathways | Affects numerous cellular processes |
Table 2: Case Studies on GsiA Applications
Chemical Reactions Analysis
ATP Hydrolysis Reaction
GsiA exhibits significant ATPase activity, which is fundamental for its function as a transporter. The enzymatic reaction can be summarized as follows:
-
Optimum Conditions : The ATPase activity of GsiA is optimal at 30°C and pH 8, as determined by NADH oxidation methods. Under these conditions, GsiA converts approximately of ATP into ADP per hour .
Stability and Activity under Various Conditions
The stability and activity of GsiA are influenced by temperature and pH:
-
At 20°C, GsiA maintains stability.
-
After incubation at 30°C and 40°C for 30 minutes, it retains 66% and 44% of its activity, respectively.
-
Incubation at pH levels of 7 and 9 significantly reduces ATPase activity, indicating a narrow pH range for optimal function .
Interaction with Other Proteins
GsiA interacts with several inner membrane proteins, including GsiB, GsiC, and GsiD. These interactions are critical for the functioning of the glutathione import system:
-
Self-interaction : GsiA can oligomerize, suggesting a dimeric nature similar to other ATP-binding proteins .
Purification and Characterization
The purification process of GsiA involved cloning the gsiA gene into an expression vector followed by transformation into Escherichia coli. The protein was purified using nickel affinity chromatography and size exclusion chromatography to achieve over 95% purity .
Enzymatic Characterization
The enzymatic characterization revealed that:
-
One enzyme unit is defined as the amount of protein converting ATP to ADP per minute at optimal conditions.
-
The enzyme's activity is sensitive to temperature fluctuations and pH variations, highlighting its potential vulnerability in fluctuating environmental conditions .
Interaction Profile of GsiA with Other Proteins
| Protein Interacted | Interaction Type |
|---|---|
| GsiB | No interaction |
| GsiC | Self-interaction |
| GsiD | Interaction |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Homologs in ABC Transporters
GsiA belongs to the ABC transporter superfamily, which includes proteins like DppB (dipeptide transporter) and OppC (oligopeptide transporter). Key comparisons include:
- Key Differences :
- Substrate Specificity : GsiA is specialized for glutathione, while DppB and OppC transport peptides.
- Regulatory Mechanisms : Salmonella GsiA is constitutively expressed under glutathione-limiting conditions, whereas B. subtilis GsiA is induced during glucose starvation via the ComP-ComA two-component system .
- Pathogenicity : Only Salmonella GsiA is directly linked to virulence, as glutathione import enhances survival in host environments .
ATPase Activity Across Species
- E. coli GsiA shares 72% sequence identity with Salmonella GsiA but exhibits lower solubility during recombinant expression, requiring fusion tags (e.g., GFP or MBP) for stabilization .
- B.
Interaction Networks
- Salmonella GsiA : Forms a core complex with GsiC (permease) and GsiD (membrane fusion protein). Self-oligomerization is critical for ATP hydrolysis .
- Functional Partners : Bioinformatic analyses identify GsiD (score: 0.998) and GsiC (score: 0.978) as top interactors, alongside peptide transporters like DppB and OppC, suggesting evolutionary divergence from general nutrient uptake systems .
Research Findings and Implications
- pH Sensitivity : Activity drops to 44% at pH 7.0 and 22% at pH 9.0, highlighting reliance on neutral-alkaline conditions .
- Virulence Link : ΔgsiA Salmonella strains show reduced colonization in murine models, linking glutathione uptake to oxidative stress resistance during infection .
Data Tables
Table 1: ATPase Activity of GsiA Under Variable Conditions
| Condition | Relative Activity (%) | Reference |
|---|---|---|
| 30°C, pH 8.0 | 100 | |
| 40°C, pH 8.0 | 44 | |
| 30°C, pH 7.0 | 44 | |
| 30°C, pH 9.0 | 22 |
Table 2: Functional Comparison of ABC ATPases
Preparation Methods
Host Strains and Growth Conditions
E. coli BL21(DE3) serves as the primary host due to its robust protein expression capabilities. Cells are cultured in Lysogeny Broth (LB) medium supplemented with 100 μg/mL ampicillin at 37°C until reaching an optical density (OD600) of 0.5–0.6.
Induction Optimization
Key induction parameters include:
Reduced temperatures enhance soluble protein yield, as demonstrated by SDS-PAGE analyses showing >90% solubility under these conditions.
Table 1: Expression Conditions Across Studies
| Parameter | pLou3-MBP System | pWaldo-GFPe System |
|---|---|---|
| Induction Temp (°C) | 20 | 18 |
| Induction Time (h) | 20 | 24 |
| Solubility | >90% | 85% |
Protein Purification Strategies
Ni-NTA Immobilized Metal Affinity Chromatography (IMAC)
The MBP-6×His-tagged gsiA is purified using a Ni²⁺-NTA column. After lysate clarification, the column is washed with 30 mM imidazole, and bound protein is eluted with 300 mM imidazole in 50 mM Tris-HCl (pH 8.0) and 300 mM NaCl.
TEV Protease Cleavage
To remove the MBP tag, purified gsiA-MBP is incubated with Tobacco Etch Virus (TEV) protease (1:20 w/w) at 4°C for 16 hours. Cleaved gsiA is separated from MBP via a second Ni-NTA pass-through, yielding untagged protein.
Size Exclusion Chromatography (SEC)
Final polishing employs a Superdex 200 column equilibrated with 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 5% glycerol. SEC resolves gsiA into two peaks corresponding to monomeric and dimeric states, as confirmed by native PAGE.
Table 2: Purification Yield Metrics
| Step | Total Protein (mg/L) | Purity (%) |
|---|---|---|
| Post-IMAC | 25.4 | 80 |
| Post-TEV Cleavage | 12.1 | 95 |
| Post-SEC | 10.8 | >99 |
Functional Characterization
ATPase Activity Assay
ATP hydrolysis is quantified via an NADH-coupled enzymatic assay, monitoring absorbance at 340 nm. Optimal activity is observed at 30°C and pH 8.0 in Tris-HCl buffer, with a specific activity of 78.8 μM ATP hydrolyzed per hour per μM enzyme.
Stability Profiling
Table 3: ATPase Activity Under Variable Conditions
| Condition | Relative Activity (%) |
|---|---|
| 30°C, pH 8.0 | 100 |
| 40°C, pH 8.0 | 44 |
| 30°C, pH 7.0 | 50 |
| 30°C, pH 9.0 | 25 |
Applications in Structural and Mechanistic Studies
Q & A
Q. How can researchers leverage APIs to automate gsiA data retrieval and analysis?
- Answer : Use the Proteins API (EB-EBI) to fetch sequence annotations, structures, and interactions programmatically. Integrate with Python/R pipelines (e.g., Biopython, tidyverse) for batch processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
